molecular formula C17H21ClFN5 B12269390 6-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine

6-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine

Cat. No.: B12269390
M. Wt: 349.8 g/mol
InChI Key: ZEHSKBFBCNJOOW-UHFFFAOYSA-N
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Description

6-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine is a complex organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a piperazine ring substituted with a 2-chloro-6-fluorophenyl group and a dimethylpyrimidin-4-amine moiety. It is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as parallel solid-phase synthesis and photocatalytic synthesis may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

6-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring and the pyrimidine moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, and halides under various solvent conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

6-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-{4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl}-N,N-dimethylpyrimidin-4-amine is unique due to its specific combination of a 2-chloro-6-fluorophenyl group and a dimethylpyrimidin-4-amine moiety, which may confer distinct pharmacological properties compared to other similar compounds.

Properties

Molecular Formula

C17H21ClFN5

Molecular Weight

349.8 g/mol

IUPAC Name

6-[4-[(2-chloro-6-fluorophenyl)methyl]piperazin-1-yl]-N,N-dimethylpyrimidin-4-amine

InChI

InChI=1S/C17H21ClFN5/c1-22(2)16-10-17(21-12-20-16)24-8-6-23(7-9-24)11-13-14(18)4-3-5-15(13)19/h3-5,10,12H,6-9,11H2,1-2H3

InChI Key

ZEHSKBFBCNJOOW-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=NC(=C1)N2CCN(CC2)CC3=C(C=CC=C3Cl)F

Origin of Product

United States

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